Orphenadrine Citrate

Description

This compound is the citrate salt form of orphenadrine with a muscle relaxant property. Although the mechanism of action has not been fully elucidated, this compound appears to block cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. It does not produce myoneural block, nor does it affect crossed extensor reflexes.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for pain.

See also: Orphenadrine (has active moiety); Aspirin; caffeine; this compound (component of).

Properties

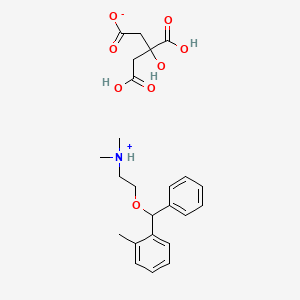

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMNTDFSPSQXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-98-7 (Parent) | |

| Record name | Orphenadrine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044678 | |

| Record name | Orphenadrine dihydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4682-36-4, 4724-58-7 | |

| Record name | Orphenadrine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orphenadrine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orphenadrine citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orphenadrine dihydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORPHENADRINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Cellular and Molecular Targets of Orphenadrine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine is a versatile pharmacological agent with a history of use as a skeletal muscle relaxant and antiparkinsonian drug.[1][2] Its therapeutic effects and side-effect profile are rooted in its complex polypharmacology, engaging multiple cellular and molecular targets. This document provides a detailed examination of these targets, summarizing quantitative binding data, outlining common experimental methodologies for their identification, and visualizing the associated signaling pathways. Orphenadrine's primary mechanisms of action include antagonism of the N-methyl-D-aspartate (NMDA) receptor, histamine H1 receptor, and muscarinic acetylcholine receptors (mAChRs).[3][4][5] Secondary activities at various ion channels and neurotransmitter transporters further contribute to its overall pharmacological profile. Understanding this multifaceted interaction is critical for ongoing research and the development of more selective therapeutic agents.

Primary Molecular Targets

Orphenadrine's principal effects are attributed to its antagonist activity at three key receptor systems. It is often described as a "dirty drug" due to its engagement with multiple targets.

NMDA Receptor Antagonism

Orphenadrine acts as a non-competitive antagonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and pain perception. This antagonism is believed to underlie its analgesic properties. Orphenadrine interacts with the phencyclidine (PCP) binding site located within the receptor's ion channel.

Histamine H1 Receptor Antagonism

As a derivative of the first-generation antihistamine diphenhydramine, orphenadrine is a potent histamine H1 receptor antagonist. This action is responsible for its sedative effects and contributes to its anticholinergic side-effect profile.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Orphenadrine exhibits significant anticholinergic activity by acting as a non-selective antagonist of muscarinic acetylcholine receptors. This action restores the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia, which is beneficial in treating Parkinson's disease and drug-induced parkinsonism. Its muscle relaxant effects may also be linked to this central atropine-like action.

Secondary and Other Molecular Targets

Beyond its primary targets, orphenadrine interacts with several other proteins, which may contribute to its therapeutic effects and adverse reactions.

-

Sodium-dependent Noradrenaline Transporter (NET): Inhibition of norepinephrine reuptake is a noted secondary action.

-

Voltage-gated Sodium Channels (Nav): Orphenadrine blocks several subtypes, including Nav1.7, Nav1.8, and Nav1.9, which may contribute to its local anesthetic and analgesic effects.

-

HERG Potassium Channels: Blockade of these channels is an important factor in assessing the drug's cardiac safety profile.

Quantitative Data: Binding Affinities and Potency

The following table summarizes the reported quantitative data for orphenadrine's interaction with its key molecular targets. These values provide a comparative measure of the drug's affinity and potency at each site.

| Target | Parameter | Value | Species/Tissue | Reference |

| NMDA Receptor | Ki | 6.0 ± 0.7 µM | Human Frontal Cortex | |

| IC50 | 16.2 ± 1.6 µM | Cultured Rat Neurons | ||

| Kd (apparent) | 17.2 µM | Cultured Rat Neurons | ||

| Histamine H1 Receptor | Antagonist | - | - | |

| Muscarinic ACh Receptors | Non-selective Antagonist | 58% as potent as atropine | - | |

| Norepinephrine Transporter | Inhibitor | - | Human | |

| Sodium Channels (Nav1.7, 1.8, 1.9) | Blocker | - | - | |

| HERG K+ Channel | Blocker | - | - |

Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Experimental Protocols

The identification and characterization of orphenadrine's molecular targets rely on established in-vitro and electrophysiological techniques.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.

-

Objective: To quantify the affinity of orphenadrine for the NMDA receptor's PCP binding site.

-

Methodology:

-

Tissue Preparation: Homogenates of post-mortem human frontal cortex are prepared.

-

Radioligand: A radioactive ligand that specifically binds to the target site, such as [3H]MK-801 for the PCP site on the NMDA receptor, is used.

-

Incubation: The tissue homogenate is incubated with the radioligand and varying concentrations of the unlabeled drug (orphenadrine).

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity of the bound ligand is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

This method is used to study the functional effects of a drug on ion channels, such as its ability to block channel currents (IC50).

-

Objective: To assess the functional antagonism of NMDA receptors by orphenadrine.

-

Methodology:

-

Cell Culture: Neurons (e.g., from superior colliculus) are cultured to allow for patch-clamp recording.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). This allows for the control of the membrane potential and the measurement of ion currents flowing through the channels.

-

Drug Application: NMDA receptor channels are activated by applying NMDA. Orphenadrine is then applied at various concentrations to the cell.

-

Measurement: The blocking effect of orphenadrine on the NMDA-induced currents is measured at a specific holding potential (e.g., -70 mV).

-

Analysis: A concentration-response curve is generated to determine the IC50 value for the channel block. Kinetic parameters like on-rate (Kon) and off-rate (Koff) can also be determined.

-

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates the primary molecular interactions of orphenadrine within the central nervous system.

Experimental Workflow

This diagram outlines the typical workflow for a radioligand binding assay to determine a drug's binding affinity.

References

Orphenadrine Citrate for Neuroprotection in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While current treatments primarily manage symptoms, the quest for neuroprotective therapies that can slow or halt disease progression remains a critical area of research. Orphenadrine citrate, a drug with a long history of use in managing motor symptoms of PD, presents an intriguing but underexplored potential for neuroprotection. This technical guide synthesizes the existing preclinical evidence for orphenadrine's neuroprotective mechanisms, provides detailed experimental protocols for its evaluation in established Parkinson's disease models, and outlines potential signaling pathways that may be involved. While direct evidence in definitive PD models is lacking, orphenadrine's established role as an N-methyl-D-aspartate (NMDA) receptor antagonist provides a strong rationale for its investigation as a disease-modifying agent.

This compound: Pharmacological Profile

Orphenadrine is traditionally classified as an anticholinergic drug, exerting its effects by blocking muscarinic acetylcholine receptors. This action helps to rebalance the altered cholinergic and dopaminergic neurotransmission in the basal ganglia, which contributes to the motor symptoms of PD.[1][2] However, a growing body of evidence highlights its activity as a non-competitive antagonist of the NMDA receptor.[1][3] This dual mechanism of action forms the basis for its potential neuroprotective effects.

Quantitative Data on Receptor Binding and Activity

The following table summarizes the key quantitative parameters of orphenadrine's interaction with the NMDA receptor, a critical target in excitotoxicity-mediated neuronal death.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (NMDA Receptor, [3H]MK-801 binding) | 6.0 ± 0.7 µM | Postmortem human frontal cortex | [1] |

| IC50 (NMDA Receptor Channel Blockade) | 16.2 ± 1.6 µM | Cultured superior colliculus neurons | |

| IC50 (Mitochondrial Membrane Potential Decrease) | 11.6 ± 4.7 µM | Rat dissociated cerebellar granule cells | |

| IC50 (Cytoplasmic Membrane Potential Decrease) | 13.5 ± 2.3 µM | Rat dissociated cerebellar granule cells |

Evidence for Neuroprotection in Preclinical Models

A key study demonstrated that orphenadrine protects against 3-nitropropionic acid (3-NPA)-induced neurotoxicity both in vitro and in vivo. 3-NPA is a mitochondrial toxin that induces excitotoxic neuronal death, a pathological process also implicated in Parkinson's disease. In this model, orphenadrine's neuroprotective effects were attributed to its NMDA receptor antagonist properties.

In vitro, orphenadrine protected cerebellar granule cells from 3-NPA-induced mortality, with a maximal cytoprotective effect observed at a concentration of 6 µM. In vivo, a dose of 30 mg/kg of orphenadrine prevented the 3-NPA-induced increase in markers of microglial and astroglial activation in the striatum of rats.

Furthermore, orphenadrine has been shown to protect against kainic acid-induced excitotoxicity in vivo and glutamate-induced neurotoxicity in cerebellar granule cell cultures. It also prevented the decrease in both mitochondrial and cytoplasmic membrane potential evoked by NMDA.

Proposed Neuroprotective Signaling Pathways

The primary hypothesized mechanism for orphenadrine's neuroprotective effects is through the modulation of NMDA receptor-mediated excitotoxicity.

In the context of Parkinson's disease, the loss of dopaminergic neurons leads to a complex dysregulation of basal ganglia circuitry, resulting in glutamatergic overactivity. This chronic excitotoxicity is thought to contribute to the ongoing neurodegenerative process. By acting as an uncompetitive NMDA receptor antagonist, orphenadrine can block excessive calcium influx into neurons, thereby mitigating downstream pathological events such as mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.

Another potential, yet less explored, avenue for orphenadrine's neuroprotective action is through its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in regulating calcium homeostasis, reducing oxidative stress, and modulating neuroinflammation. Agonism at the sigma-1 receptor has shown neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's. Further research is required to fully characterize orphenadrine's activity at the sigma-1 receptor and its contribution to neuroprotection.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the neuroprotective effects of this compound in established in vitro and in vivo models of Parkinson's disease.

In Vitro Model: MPP+ -Induced Neurotoxicity in SH-SY5Y Cells

This protocol outlines the use of the human neuroblastoma cell line SH-SY5Y, a widely used model for studying dopaminergic neurotoxicity.

5.1.1 Cell Culture and Differentiation (Optional)

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation into a more neuron-like phenotype, treat cells with 10 µM retinoic acid for 5-7 days.

5.1.2 Orphenadrine Treatment and MPP+ Intoxication

-

Plate SH-SY5Y cells (differentiated or undifferentiated) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Introduce 1-methyl-4-phenylpyridinium (MPP+) to the culture medium at a final concentration of 1-2 mM to induce neurotoxicity.

-

Include control groups: untreated cells, cells treated with orphenadrine alone, and cells treated with MPP+ alone.

-

Incubate the plates for 24-48 hours.

5.1.3 Assessment of Neuroprotection

-

Cell Viability (MTT Assay):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Mitochondrial Membrane Potential:

-

Use a fluorescent probe such as JC-1 or TMRM.

-

Incubate cells with the probe according to the manufacturer's instructions.

-

Measure fluorescence using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.

-

In Vivo Model: 6-OHDA-Induced Nigrostriatal Degeneration in Rodents

This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats or mice, a widely accepted model that recapitulates the progressive loss of dopaminergic neurons in PD.

5.2.1 Surgical Procedure

-

Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle or the striatum. A common protocol involves a single injection of 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.

-

Administer post-operative analgesics and monitor the animal's recovery.

5.2.2 Orphenadrine Treatment

-

Begin this compound administration (e.g., 10, 20, or 30 mg/kg, intraperitoneally) either prior to or immediately following the 6-OHDA lesion.

-

Continue daily administration for a predetermined period (e.g., 2-4 weeks).

-

Include a vehicle-treated control group.

5.2.3 Assessment of Neuroprotection

-

Behavioral Testing (Apomorphine-Induced Rotations):

-

Two to three weeks post-lesion, administer a subcutaneous injection of apomorphine (a dopamine agonist).

-

Place the animal in a circular arena and record the number of contralateral rotations for 30-60 minutes.

-

A reduction in the number of rotations in the orphenadrine-treated group compared to the vehicle group indicates a neuroprotective effect.

-

-

Immunohistochemistry for Tyrosine Hydroxylase (TH):

-

At the end of the treatment period, perfuse the animals and collect the brains.

-

Prepare coronal sections of the substantia nigra and striatum.

-

Perform immunohistochemical staining for TH, a marker for dopaminergic neurons.

-

Quantify the number of TH-positive cells in the substantia nigra pars compacta and the density of TH-positive fibers in the striatum using stereological methods. An increase in TH-positive cells and fiber density in the orphenadrine-treated group would indicate neuroprotection.

-

Future Research Directions and Conclusion

The existing evidence strongly suggests that this compound's NMDA receptor antagonist properties could confer neuroprotection in the context of Parkinson's disease. However, a significant research gap exists in directly testing this hypothesis in established preclinical models of PD.

Future research should focus on:

-

Directly evaluating the neuroprotective efficacy of orphenadrine in MPP+ and 6-OHDA models, using the protocols outlined in this guide.

-

Investigating the role of the sigma-1 receptor in orphenadrine-mediated neuroprotection.

-

Exploring the impact of orphenadrine on alpha-synuclein aggregation , a key pathological hallmark of PD.

-

Elucidating the downstream signaling pathways activated by orphenadrine that contribute to neuronal survival.

References

- 1. Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Discovery of Orphenadrine Citrate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a derivative of diphenhydramine, is a well-established therapeutic agent primarily recognized for its muscle relaxant and anticholinergic properties.[1][2] Its clinical applications have historically included the management of painful musculoskeletal conditions and Parkinson's disease.[1][2] The pharmacological profile of orphenadrine is complex, involving antagonism of muscarinic acetylcholine receptors (mAChRs) and N-methyl-D-aspartate (NMDA) receptors, in addition to histamine H1 receptor antagonism.[1] This multifaceted mechanism of action presents a compelling scaffold for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early-phase discovery of orphenadrine citrate analogs, focusing on synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for pharmacological evaluation.

Core Synthetic Strategies

The foundational structure of orphenadrine, a 2-methylbenzhydryl ether of dimethylaminoethanol, allows for systematic modifications at several key positions to explore the chemical space and optimize pharmacological activity. The primary synthetic route to orphenadrine involves the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol. Key analogs, including the N-demethylated metabolite tofenacin, can be synthesized through modifications of this core procedure.

Synthesis of Tofenacin (N-demethylorphenadrine)

Tofenacin, a primary metabolite of orphenadrine, serves as a key analog in understanding the role of the N,N-dimethylamino group in receptor binding and overall activity. Its synthesis provides a template for the generation of other N-substituted analogs.

Protocol for the Synthesis of Tofenacin Hydrochloride:

-

Preparation of β-chloroethyl-2-methylbenzhydryl ether: A mixture of 2-methylbenzhydrol (39.5 g), β-chloroethanol (200 ml), and concentrated hydrochloric acid (10 ml) is heated under reflux for 4 hours. After cooling, the reaction mixture is poured into water and extracted with petroleum ether. The ether layer is separated, dried with sodium sulfate, filtered, and the solvent is evaporated. The residue is distilled under reduced pressure to yield β-chloroethyl-2-methylbenzhydryl ether.

-

Amination: A mixture of β-chloroethyl-2-methylbenzhydryl ether (51 g) and methylamine (35 g) in methanol (140 ml) is heated in a closed vessel at 125-135°C for 6 hours. After cooling, the reaction mixture is poured into water and extracted with petroleum ether. The ether layer is washed with 2 N hydrochloric acid. The acidic layer is then made alkaline and extracted with ether.

-

Purification and Salt Formation: The final ethereal solution is dried with sodium sulfate, filtered, and the solvent is evaporated. The resulting N-methylaminoethyl-2-methylbenzhydryl ether is distilled under reduced pressure. The purified base is dissolved in anhydrous ether, and an ethereal solution of hydrochloric acid is added to precipitate tofenacin hydrochloride. The salt is then crystallized from a mixture of ethanol and ether.

Pharmacological Targets and Structure-Activity Relationships (SAR)

The biological activity of orphenadrine analogs is primarily dictated by their interactions with muscarinic acetylcholine receptors and NMDA receptors. Understanding the SAR for these targets is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Muscarinic Receptor Antagonism

Orphenadrine is a non-selective muscarinic antagonist. The anticholinergic effects are attributed to the binding of the protonated tertiary amine to the anionic site of the muscarinic receptor, while the bulky benzhydryl group interacts with adjacent hydrophobic regions.

General SAR for Anticholinergic Activity:

-

Amino Group: A tertiary or quaternary ammonium group is generally required for potent anticholinergic activity. The N-substituents can be varied to modulate potency and selectivity.

-

Ester/Ether Linkage: An ester or ether linkage is a common feature in many potent anticholinergics.

-

Aryl Groups: At least one heterocyclic or carbocyclic ring is essential. Modifications to the aryl rings can influence potency and selectivity.

-

Alkyl Chain: A two-carbon distance between the ring-substituted carbon and the nitrogen atom generally confers maximum potency.

NMDA Receptor Antagonism

Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel. This activity is believed to contribute to its analgesic and neuroprotective effects.

Quantitative Bioactivity of Orphenadrine and Analogs

A comprehensive understanding of the potency of orphenadrine analogs at their respective targets is essential for lead optimization. The following table summarizes key quantitative data for orphenadrine. The discovery and publication of similar data for a wide range of novel analogs is a critical step in advancing this chemical class.

| Compound | Target | Assay | Value | Reference |

| Orphenadrine | NMDA Receptor | [3H]MK-801 Binding | Ki = 6.0 ± 0.7 µM | |

| Orphenadrine | NMDA Receptor | Patch Clamp (IC50) | 16.2 ± 1.6 µM |

Experimental Protocols for Pharmacological Evaluation

Accurate and reproducible pharmacological data is the cornerstone of any drug discovery program. The following are detailed protocols for key in vitro assays used to characterize orphenadrine analogs.

NMDA Receptor Binding Assay ([3H]MK-801)

This assay determines the affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[3H]MK-801 (radioligand)

-

Tris-HCl buffer (5 mM, pH 7.4)

-

Glutamate and Glycine (co-agonists)

-

Test compounds (orphenadrine analogs)

-

Non-specific binding control (e.g., unlabeled MK-801 or PCP)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh buffer.

-

Assay Incubation: In a final volume of 1 ml, incubate the brain membranes with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound. Include saturating concentrations of glutamate and glycine to open the ion channel and allow access of the radioligand to its binding site.

-

Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of an unlabeled ligand (e.g., 10 µM MK-801) to determine the amount of non-specific binding.

-

Filtration and Washing: After incubation (e.g., 60 minutes at room temperature), rapidly filter the samples through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific [3H]MK-801 binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Muscarinic Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of test compounds to antagonize muscarinic receptor activation, which often leads to an increase in intracellular calcium concentration.

Materials:

-

CHO or HEK293 cells stably expressing a human muscarinic receptor subtype (e.g., M1 or M3)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Muscarinic agonist (e.g., carbachol)

-

Test compounds (orphenadrine analogs)

-

Fluorescence plate reader with an integrated liquid handling system

Procedure:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of the muscarinic agonist (e.g., the EC80 concentration of carbachol) to all wells simultaneously using the integrated liquid handler. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. For antagonist compounds, plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Logical Flow of Early-Phase Orphenadrine Analog Discovery

Caption: Workflow for orphenadrine analog discovery.

Orphenadrine's Primary Signaling Pathways

Caption: Orphenadrine's antagonistic signaling pathways.

Conclusion

The orphenadrine scaffold represents a versatile platform for the discovery of novel modulators of muscarinic and NMDA receptors. By employing systematic synthetic modifications and a robust cascade of in vitro pharmacological assays, researchers can explore the structure-activity landscape of this compound class. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of novel orphenadrine analogs. Future work should focus on generating a broader library of analogs with diverse substitutions on the aryl rings and the amino group, and on obtaining comprehensive quantitative data to build predictive SAR models. Such efforts will be instrumental in unlocking the full therapeutic potential of orphenadrine-based compounds for a variety of neurological disorders.

References

Orphenadrine Citrate: A Physicochemical Guide for Formulation Development

For Immediate Release

This technical guide provides a comprehensive overview of the essential physicochemical properties of orphenadrine citrate for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is paramount for the rational design and development of stable, effective, and bioavailable pharmaceutical formulations.

Introduction

This compound is a skeletal muscle relaxant widely used in the treatment of muscle spasms and pain.[1][2] Its therapeutic efficacy is intrinsically linked to its formulation, which in turn is dictated by its fundamental physicochemical properties. As an anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist, its formulation must ensure consistent release and absorption to achieve the desired therapeutic window.[3] This document details the key physicochemical parameters of this compound, provides standardized experimental protocols for their determination, and discusses their implications for formulation strategies.

General Properties

This compound is the citrate salt of orphenadrine.[4] It presents as a white, crystalline powder that is practically odorless and has a bitter taste.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting the in vivo performance of the drug substance and for guiding the selection of appropriate excipients and manufacturing processes.

Quantitative Data Summary

The following table summarizes the essential quantitative physicochemical data for this compound, which is crucial for formulation design.

| Property | Value | Implication for Formulation |

| Molecular Formula | C₁₈H₂₃NO · C₆H₈O₇ | Fundamental for all stoichiometric calculations. |

| Molecular Weight | 461.51 g/mol | Influences diffusion, dissolution rate, and membrane transport. |

| Melting Point | 134-138 °C | Critical for manufacturing processes involving heat (e.g., hot-melt extrusion, drying). A sharp melting point suggests high purity. |

| pKa | 8.4 | As a weak base, its solubility is pH-dependent, being more soluble in acidic environments like the stomach. This is a key factor for predicting dissolution and absorption in the gastrointestinal tract. |

| Log P (Octanol/Water) | 3.77 (for orphenadrine base) | Indicates good lipophilicity, suggesting favorable membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Sparingly soluble in water (approx. 1 in 70 parts) | Low water solubility is a primary challenge for oral formulation, potentially leading to low bioavailability. Formulation strategies to enhance solubility are necessary. |

| Solubility in other solvents | Slightly soluble in alcohol. | Provides options for solvent-based formulation processes like wet granulation. |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible characterization of physicochemical properties. The following sections outline the protocols for determining the key parameters of this compound.

Determination of Melting Range

The melting range of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

Apparatus:

-

USP-compliant melting range apparatus (e.g., Mettler Toledo MP series or similar).

-

Capillary tubes (0.8–1.2 mm internal diameter).

-

Calibrated thermometer or temperature sensor.

Procedure:

-

Sample Preparation: A small quantity of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the powder to a uniform height of 2-4 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a constant rate, typically 1 °C/min, especially when nearing the expected melting point.

-

Observation: The temperature at which the substance is first observed to collapse or form a liquid phase (the onset of melting) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The pKa of this compound can be accurately determined by potentiometric titration, a standard method for ionizable compounds.

Apparatus:

-

Calibrated pH meter with a suitable electrode.

-

Automated or manual burette.

-

Magnetic stirrer and stir bar.

-

Thermostatically controlled vessel.

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is limited) to a known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial form of the drug. For the basic orphenadrine, titration with HCl is appropriate.

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the orphenadrine has been neutralized.

Determination of Solubility

The equilibrium solubility of this compound is determined using the saturation shake-flask method, as outlined in USP General Chapter <1236>.

Apparatus:

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment.

-

Centrifuge.

-

Analytical method for quantification (e.g., HPLC-UV).

-

pH meter.

Procedure:

-

Sample Preparation: An excess amount of this compound powder is added to a series of flasks containing different aqueous media (e.g., water, pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal tract.

-

Equilibration: The flasks are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are allowed to settle, and an aliquot of the supernatant is withdrawn and filtered or centrifuged to remove undissolved solids.

-

Quantification: The concentration of dissolved this compound in the clear supernatant is determined using a validated analytical method, such as HPLC. The pH of the saturated solution is also measured.

Investigation of Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact solubility, stability, and bioavailability. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are the primary techniques for its investigation.

4.4.1 Differential Scanning Calorimetry (DSC)

Apparatus:

-

Calibrated DSC instrument.

-

Aluminum pans and lids.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (2-5 mg) is sealed in an aluminum pan.

-

Thermal Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed for thermal events such as melting endotherms, crystallizations, or solid-solid transitions. The presence of multiple thermal events before the final melting may indicate polymorphism.

4.4.2 Powder X-ray Diffraction (PXRD)

Apparatus:

-

Powder X-ray diffractometer.

-

Sample holder.

Procedure:

-

Sample Preparation: A sufficient amount of this compound powder is gently packed into the sample holder to create a flat, smooth surface.

-

Data Collection: The sample is irradiated with monochromatic X-rays over a specific range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a unique fingerprint for the crystalline form. Different polymorphs will produce distinct diffraction patterns.

Visualizations

Mechanism of Action of Orphenadrine

Orphenadrine exerts its therapeutic effects through a dual mechanism of action, primarily involving central anticholinergic activity and NMDA receptor antagonism. This pathway is crucial for its muscle relaxant and analgesic properties.

Caption: Dual mechanism of action of this compound.

Preformulation Experimental Workflow

A systematic workflow is essential for the comprehensive physicochemical characterization of a drug substance like this compound. This workflow ensures that all critical data for formulation development is collected in a logical sequence.

Caption: A typical preformulation workflow for this compound.

Impact on Formulation Strategies

The physicochemical properties of this compound directly inform the strategies required for developing a successful drug product.

-

Poor Aqueous Solubility: This is the most significant challenge. To ensure adequate bioavailability from an oral solid dosage form, solubility enhancement techniques are necessary. These may include:

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

-

Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve solubility.

-

Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can enhance the dissolution rate.

-

Lipid-Based Formulations: For highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.

-

-

pH-Dependent Solubility: The pKa of 8.4 indicates that this compound will be more soluble in the acidic environment of the stomach and less soluble in the more neutral pH of the small intestine. This must be considered when designing controlled-release formulations to ensure consistent drug release throughout the GI tract.

-

Polymorphism: The potential for different polymorphic forms necessitates careful control during manufacturing and storage. A stable polymorph with consistent solubility and dissolution characteristics must be selected and maintained to ensure product quality and performance.

-

Excipient Compatibility: Given that orphenadrine is a tertiary amine, it can potentially interact with certain excipients, such as reducing sugars (e.g., lactose), leading to degradation products (e.g., Maillard reaction). Therefore, thorough excipient compatibility studies are essential to select inert formulation components that do not compromise the stability of the drug.

Conclusion

The physicochemical properties of this compound, particularly its sparse aqueous solubility and basic pKa, present specific challenges and opportunities for formulation development. A comprehensive understanding and characterization of these properties using standardized protocols are fundamental to designing a robust dosage form. By applying appropriate formulation strategies to address these challenges, it is possible to develop this compound products with optimal stability, bioavailability, and therapeutic performance.

References

Methodological & Application

Application Notes & Protocols: Pharmacological Profiling of Orphenadrine Citrate

These application notes provide a detailed overview of the pharmacological profiling techniques for orphenadrine citrate, a skeletal muscle relaxant with a complex pharmacological profile. The following sections offer insights into its mechanism of action, quantitative pharmacological data, and detailed protocols for key experimental assays relevant to its characterization.

Introduction to this compound

This compound is primarily used to treat muscle spasms and pain. Its therapeutic effects are believed to stem from a combination of anticholinergic, antihistaminic, and weak norepinephrine reuptake inhibition properties. Pharmacological profiling is crucial to fully understand its polypharmacology, which involves interactions with multiple molecular targets. This document outlines the key targets and provides methodologies for their investigation.

Primary Pharmacological Targets of Orphenadrine

Orphenadrine's complex mechanism of action is attributed to its activity at several key receptors and transporters. It is known to be a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and also exhibits antagonist activity at histaminergic H1 and muscarinic acetylcholine receptors. Furthermore, it has been shown to inhibit the norepinephrine transporter (NET), contributing to its analgesic effects. Its action as a non-competitive antagonist of the NMDA receptor is a significant aspect of its pharmacology, distinguishing it from other muscle relaxants.

Diagram 1: Molecular Targets of Orphenadrine

Caption: Primary molecular targets of this compound.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of orphenadrine for its primary molecular targets. This data is essential for understanding its selectivity and potency.

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| Histamine H1 Receptor | Ki | 23 | Human | Radioligand Binding | |

| Norepinephrine Transporter (NET) | Ki | 99 | Human | Radioligand Binding | |

| NMDA Receptor | IC50 | 6,000 | Rat | Electrophysiology ([³H]MK-801 binding) | |

| Muscarinic M1 Receptor | Ki | 260 | Human | Radioligand Binding | |

| Muscarinic M2 Receptor | Ki | 540 | Human | Radioligand Binding | |

| Muscarinic M3 Receptor | Ki | 200 | Human | Radioligand Binding | |

| Sodium Channel (Site 2) | Ki | 890 | Rat | Radioligand Binding ([³H]batrachotoxinin) |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the pharmacological characterization of orphenadrine and related compounds.

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of orphenadrine for a target receptor, such as the Histamine H1 receptor.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of orphenadrine at a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., Histamine H1)

-

Radioligand (e.g., [³H]pyrilamine for H1 receptor)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

-

50 µL of the orphenadrine dilution.

-

50 µL of the radioligand at a concentration near its Kd.

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the orphenadrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Neurotransmitter Reuptake Assay

This protocol outlines a method to assess the inhibitory effect of orphenadrine on the norepinephrine transporter (NET) using synaptosomes.

Objective: To determine the IC50 of orphenadrine for the inhibition of norepinephrine reuptake.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

[³H]Norepinephrine

-

This compound

-

Krebs-Ringer buffer

-

Synaptosome preparation reagents

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the brain tissue by differential centrifugation.

-

Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer buffer.

-

Assay Setup:

-

Pre-incubate aliquots of the synaptosome preparation with the different concentrations of orphenadrine or vehicle for 10-15 minutes at 37°C.

-

-

Uptake Initiation: Initiate the uptake by adding [³H]Norepinephrine to the synaptosome suspension.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent NET inhibitor like desipramine).

-

Plot the percentage of inhibition of specific uptake against the logarithm of the orphenadrine concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Protocol 3: Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the antagonistic effects of orphenadrine on NMDA receptors.

Diagram 3: Logic of NMDA Receptor Antagonism Assay

Caption: Logical flow for electrophysiological analysis of NMDA antagonism.

Objective: To quantify the inhibitory effect of orphenadrine on NMDA receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

External solution (containing NMDA and glycine, low Mg²⁺)

-

Internal pipette solution

-

This compound

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips suitable for electrophysiological recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a negative holding potential (e.g., -60 mV).

-

-

Current Elicitation: Perfuse the cell with the external solution containing NMDA and its co-agonist glycine to evoke an inward current.

-

Baseline Recording: Record the stable baseline NMDA-evoked current.

-

Drug Application: Apply different concentrations of this compound via the perfusion system and record the NMDA-evoked current in the presence of the drug.

-

Washout: Wash out the drug with the control external solution to observe the reversibility of the effect.

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current before, during, and after the application of orphenadrine.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the orphenadrine concentration to determine the IC50.

-

High-performance liquid chromatography (HPLC) methods for orphenadrine citrate analysis

Application Notes & Protocols for HPLC Analysis of Orphenadrine Citrate

Introduction

This compound is a skeletal muscle relaxant used to alleviate pain and discomfort associated with musculoskeletal conditions. High-performance liquid chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the quantitative determination of this compound in bulk drug substances and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the analysis of this compound using various reversed-phase HPLC (RP-HPLC) methods. The methodologies outlined are suitable for routine quality control, stability studies, and research and development.

Principle of the Method

The underlying principle of the described methods is reversed-phase chromatography. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. This compound, being a moderately nonpolar compound, is retained on the nonpolar stationary phase. By using a polar mobile phase, the analyte is eluted from the column and detected by a UV detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Methodologies and Chromatographic Conditions

Several validated HPLC methods are available for the analysis of this compound. The choice of method may depend on the sample matrix (e.g., in combination with other active pharmaceutical ingredients) and the specific requirements of the analysis.

Method 1: Isocratic RP-HPLC for this compound in Tablet Dosage Form

This method is a straightforward and rapid isocratic method suitable for the routine quality control of this compound tablets.[1][2]

-

Chromatographic Conditions:

Method 2: Stability-Indicating RP-HPLC for Simultaneous Determination of this compound, Caffeine, and Aspirin

This gradient method is designed for the simultaneous determination of this compound in the presence of caffeine and aspirin, as well as their degradation products, making it suitable for stability studies.

-

Chromatographic Conditions:

-

Column: Phenomenex™ Luna ODS C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase:

-

Eluant A: 0.1% triethylamine in 50 mM aqueous potassium dihydrogen phosphate buffer (pH 3.0)

-

Eluant B: Acetonitrile

-

-

Gradient Program: (Specific gradient details not provided in the search results, but a gradient elution is used)

-

Flow Rate: 1.5 mL/min

-

Injection Volume: (Not specified)

-

Detector Wavelength: 215 nm

-

Column Temperature: (Not specified)

-

Method 3: Chiral RP-HPLC for Enantiomeric Separation of this compound

This method is developed for the enantiomeric separation of this compound and is crucial for studying the pharmacological and toxicological properties of its individual enantiomers.

-

Chromatographic Conditions:

-

Column: Phenomenex® Lux Cellulose 1 C18 (250 mm × 4.6 mm i.d, 5 µm particle size)

-

Mobile Phase: Acetonitrile: 20mM Ammonium Bicarbonate (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 241 nm

-

Column Temperature: (Not specified)

-

Quantitative Data Summary

The following tables summarize the quantitative data from the cited HPLC methods for this compound analysis.

Table 1: Chromatographic Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zodiac C18 (250 x 4.6 mm, 5 µm) | Phenomenex™ Luna ODS C18 (250 x 4.6 mm, 5 µm) | Phenomenex® Lux Cellulose 1 C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile: Water (40:30:30, v/v/v) | Gradient with Eluant A (0.1% TEA in 50 mM KH2PO4 buffer, pH 3.0) and Eluant B (Acetonitrile) | Acetonitrile: 20mM Ammonium Bicarbonate (75:25, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 217 nm | 215 nm | 241 nm |

| Retention Time | 5.35 min | Not specified | 4.78 min and 6.00 min (enantiomers) |

Table 2: Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 10-70 µg/mL | 0.5-150 µg/mL | 2-10 µg/mL |

| Correlation Coefficient (R²) | 0.998 | Not specified | 0.999 |

| LOD | 0.3 µg/mL | 6.33 x 10⁻² µg/mL | 0.50 µg/mL |

| LOQ | Not specified | 7.94 x 10⁻² µg/mL | 2.00 µg/mL |

| Accuracy (% Recovery) | Not specified | 98.9-101.4% | 102.21% |

| Precision (%RSD) | <2% | <2% | Not specified |

Experimental Protocols

Protocol 1: Analysis of this compound in Tablets (Based on Method 1)

1. Reagents and Materials

-

This compound reference standard

-

This compound tablets

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm nylon membrane filter

2. Preparation of Mobile Phase

-

Prepare a mixture of methanol, acetonitrile, and water in the ratio of 40:30:30 (v/v/v).

-

Degas the mobile phase by sonication or vacuum filtration.

3. Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in acetonitrile and make up the volume to 10 mL to obtain a concentration of 1000 µg/mL.

-

Sonicate the solution for 2 minutes to ensure complete dissolution.

4. Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions in the range of 10-70 µg/mL by diluting with the mobile phase.

5. Preparation of Sample Solution

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add about 7 mL of acetonitrile, sonicate for 15 minutes, and then make up the volume with the same solvent.

-

Filter the solution through a 0.45 µm nylon membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 60 µg/mL).

6. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Method 1.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

-

Record the chromatograms and measure the peak areas.

7. Calculation

-

Calculate the concentration of this compound in the sample solution using the calibration curve generated from the standard solutions.

Visualization

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

References

Application Note: Development of a Stability-Indicating Assay for Orphenadrine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions. To ensure the quality, safety, and efficacy of this compound drug products, a validated stability-indicating assay is crucial. This document outlines the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products, in accordance with International Council for Harmonisation (ICH) guidelines.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. Forced degradation studies are an integral part of developing such a method, as they help to identify potential degradation pathways and demonstrate the specificity of the assay.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Potassium dihydrogen phosphate

-

Triethylamine

-

Hydrochloric acid (0.1N)

-

Sodium hydroxide (0.1N)

-

Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this assay. The following chromatographic conditions have been found to be effective for the analysis of this compound.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex™ Luna ODS C18 (250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A: 0.1% triethylamine in 50 mM potassium dihydrogen phosphate buffer (pH 3.0) B: Acetonitrile[3] |

| Gradient Elution | Optimized to ensure separation of degradants from the main peak. |

| Flow Rate | 1.5 mL/min[3] |

| Injection Volume | 20 µL |

| Detection Wavelength | 215 nm |

| Column Temperature | Ambient |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 0.5-150 µg/mL).

-

Sample Solution: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of this compound was subjected to the following stress conditions:

-

Acid Hydrolysis: The drug solution was mixed with 0.1N HCl and heated. The solution was then neutralized with 0.1N NaOH before injection.

-

Base Hydrolysis: The drug solution was mixed with 0.1N NaOH and heated. The solution was then neutralized with 0.1N HCl before injection.

-

Oxidative Degradation: The drug solution was treated with 3% H₂O₂ at room temperature.

-

Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for a specified duration.

-

Thermal Degradation: The drug solution was heated at a specified temperature (e.g., 70°C) for a defined period.

Data Presentation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.0633 µg/mL |

| Limit of Quantification (LOQ) | 0.19 µg/mL (calculated as 3*LOD) |

| Accuracy (% Recovery) | 98.9 - 101.4% |

| Precision (%RSD) | < 2% |

Table 3: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Observations |

| Acid Hydrolysis (0.1N HCl) | ~8-11% | The parent peak was well-resolved from degradation products. |

| Base Hydrolysis (0.1N NaOH) | ~7-12% | The parent peak was well-resolved from degradation products. |

| Oxidative (3% H₂O₂) | > 90% | Significant degradation was observed. |

| Photolytic (UV light) | ~12-14% | The parent peak was well-resolved from degradation products. |

| Thermal (70°C) | Variable | Degradation is dependent on the duration of heat exposure. |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating assay of this compound.

References

Orphenadrine Citrate in Patch-Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of orphenadrine citrate in the study of ion channels using patch-clamp electrophysiology. The information is intended to guide researchers in designing and executing experiments to investigate the effects of orphenadrine on various ion channel subtypes.

Orphenadrine, a drug with a history of use as a muscle relaxant and antiparkinsonian agent, exhibits a complex pharmacological profile by modulating the activity of several key ion channels.[1] Patch-clamp studies have been instrumental in elucidating the specific interactions of orphenadrine with these channels, revealing its potential mechanisms of action and off-target effects. This document details the effects of orphenadrine on N-methyl-D-aspartate (NMDA) receptors, voltage-gated sodium channels (Nav), and the human Ether-à-go-go-Related Gene (hERG) potassium channels.

Quantitative Data Summary

The following table summarizes the quantitative data from patch-clamp studies on the effects of this compound on various ion channels.

| Ion Channel | Cell Type | This compound Effect | IC50 | Voltage Dependence | Reference |

| NMDA Receptor | Cultured Superior Colliculus Neurons | Open channel block | 16.2 ± 1.6 µM | Strongly voltage-dependent | [2][3] |

| Nav1.1 | HEK293 | Inhibition | Tonic: > 100 µM, Use-dependent (10 Hz): 15.1 µM | Frequency- and voltage-dependent | [4] |

| Nav1.4 | HEK293 | Inhibition | Tonic: 31.3 µM, Use-dependent (10 Hz): 4.1 µM | Frequency- and voltage-dependent | [4] |

| Nav1.5 | HEK293 | Inhibition | Tonic: 14.7 µM, Use-dependent (10 Hz): 2.5 µM | Frequency- and voltage-dependent | |

| Nav1.7 | HEK293 | Inhibition | Tonic: 16.4 µM, Use-dependent (10 Hz): 2.9 µM | Frequency- and voltage-dependent | |

| Nav1.8 & Nav1.9 (TTX-resistant) | Rat DRG Neurons | Inhibition | Significant block at clinically relevant concentrations | Frequency- and voltage-dependent | |

| hERG (Kv11.1) | HEK293 | Inhibition | 0.85 µM | Not significantly altered |

Experimental Protocols

Detailed methodologies for investigating the effects of this compound on ion channels using whole-cell patch-clamp are provided below. These protocols are synthesized from published studies and standard electrophysiological practices.

General Cell Preparation and Culture

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the ion channel of interest (e.g., specific Nav subtypes or hERG channels) are commonly used. For endogenous expression, primary cultures of neurons (e.g., dorsal root ganglion or superior colliculus neurons) can be prepared using standard enzymatic and mechanical dissociation methods.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For recording, cells are plated on glass coverslips. Recordings are ideally performed on cells between passages 5 and 25 to ensure stable channel expression and membrane properties.

Solutions and Reagents

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile water or an appropriate solvent. The final concentrations are achieved by diluting the stock solution in the extracellular recording solution on the day of the experiment.

-

Recording Solutions: The composition of the intracellular (pipette) and extracellular solutions is critical for isolating the specific ionic current of interest.

| Solution Component | Extracellular Solution (in mM) | Intracellular Solution (in mM) |

| For Voltage-Gated Sodium Channels (HEK293) | ||

| NaCl | 140 | 35 |

| KCl | 5 | - |

| CaCl2 | 2 | - |

| MgCl2 | 1 | 2 |

| HEPES | 10 | 10 |

| CsF | - | 105 |

| EGTA | - | 10 |

| pH | 7.4 (with NaOH) | 7.2 (with CsOH) |

| Osmolarity | ~295-305 mOsm | ~295-305 mOsm |

| Reference | ||

| For hERG Potassium Channels (HEK293) | ||

| NaCl | 140 | - |

| KCl | 5 | 140 |

| CaCl2 | 2 | 1 |

| MgCl2 | 1 | 2 |

| HEPES | 10 | 10 |

| Glucose | 10 | - |

| Mg-ATP | - | 5 |

| EGTA | - | 10 |

| pH | 7.4 (with NaOH) | 7.2 (with KOH) |

| Osmolarity | ~310-320 mOsm | ~290-300 mOsm |

| Reference | Based on standard hERG recording protocols | Based on standard hERG recording protocols |

| For NMDA Receptor Channels (Cultured Neurons) | ||

| NaCl | 140 | - |

| KCl | 2.8 | - |

| CaCl2 | 1 | - |

| HEPES | 10 | 10 |

| Glycine | 0.1 | - |

| EDTA | 0.01 | - |

| CsCl | - | 130 |

| BAPTA | - | 10 |

| pH | 7.2 (with NaOH) | 7.2 (with CsOH) |

| Osmolarity | ~290 mOsm | ~275 mOsm |

| Reference |

Whole-Cell Patch-Clamp Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

-

Seal Formation: Approach a selected cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Data Acquisition: Record ionic currents using a patch-clamp amplifier and digitizer. Compensate for series resistance (70-80%) to minimize voltage errors. Leak currents can be subtracted using a P/4 protocol.

Voltage-Clamp Protocols

-

Voltage-Gated Sodium Channels:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply short depolarizing pulses (e.g., to -10 mV for 20-40 ms) at a low frequency (e.g., 0.1 Hz).

-

Use-Dependent Block: Increase the frequency of depolarizing pulses (e.g., to 10 Hz) to assess the block of channels in the open and inactivated states.

-

Voltage-Dependence of Inactivation: To determine the effect of orphenadrine on the steady-state inactivation of the channels, apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential.

-

-

hERG Potassium Channels:

-

Hold the cell at a resting potential of -80 mV.

-

Apply a depolarizing step to a potential that activates the channels (e.g., +20 mV for 1-2 seconds).

-

Repolarize the membrane to a potential where the tail current can be measured (e.g., -50 mV). The peak tail current is used to quantify the hERG current amplitude.

-

-

NMDA Receptor Channels:

-

Clamp the cell at a negative holding potential (e.g., -70 mV).

-

Locally apply the agonist (e.g., 1 mM glutamate in the presence of 100 µM glycine) for a brief period to elicit an inward current.

-

To assess the voltage-dependence of the block, record agonist-evoked currents at various holding potentials.

-

Visualizations

Experimental Workflow

Caption: Workflow for a typical patch-clamp experiment.

Signaling Pathway: Direct Channel Block

Caption: Direct block of ion channels by orphenadrine.

References

- 1. Orphenadrine [medbox.iiab.me]

- 2. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Cytotoxicity of Orphenadrine Citrate in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine citrate is a skeletal muscle relaxant with anticholinergic, antihistaminic, and NMDA receptor antagonist properties.[1][2] It is primarily used to alleviate pain and discomfort associated with musculoskeletal conditions.[1][3] While its therapeutic effects are well-documented, a comprehensive understanding of its cytotoxic potential at the cellular level is less established. These application notes provide a framework and detailed protocols for researchers to investigate the cytotoxicity of this compound in various cell culture models. The following sections outline recommended cell lines, detailed experimental procedures for key cytotoxicity assays, templates for data presentation, and proposed signaling pathways for mechanistic studies.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant cytotoxicity data. Based on the pharmacological profile and clinical use of this compound, the following cell lines are recommended for initial screening and mechanistic studies.

| Cell Line | Origin | Tissue Type | Rationale for Selection |

| SH-SY5Y | Human | Neuroblastoma | To model potential neurotoxic effects due to the central action of orphenadrine and its NMDA receptor antagonism. |

| C2C12 | Mouse | Myoblast | To assess direct effects on skeletal muscle cells, the primary target tissue for its therapeutic action. |

| HepG2 | Human | Hepatocellular Carcinoma | To evaluate potential hepatotoxicity, as the liver is a major site of drug metabolism. |